N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-13(8-17-15(22)11-4-2-1-3-5-11)18-7-6-12(9-18)19-14(21)10-24-16(19)23/h1-5,12H,6-10H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSDHKBQKRBWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a benzamide moiety linked to a pyrrolidine and oxazolidinone unit. Its molecular formula is , with a molecular weight of approximately 318.33 g/mol. The presence of the oxazolidinone ring suggests potential antibacterial properties, as similar compounds have shown efficacy against various pathogens.
Antimicrobial Activity
Research indicates that derivatives of oxazolidinones exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain oxazolidinone derivatives had minimum inhibitory concentrations (MICs) ranging from 0.004 mg/mL to 0.045 mg/mL against various bacterial strains, surpassing the efficacy of traditional antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | E. cloacae | 0.004 | 0.008 |
| Compound 11 | S. aureus | 0.008 | 0.015 |
| Compound 12 | E. coli | 0.011 | 0.020 |
The mechanism by which this compound exerts its antimicrobial effects likely involves inhibition of bacterial protein synthesis, a hallmark of oxazolidinone antibiotics. This class of drugs binds to the bacterial ribosome, preventing the formation of functional ribosomal complexes necessary for protein translation .
Case Studies and Research Findings
A notable study investigated the biological activity of various oxazolidinone derivatives, including those with structural similarities to this compound. The findings indicated that these compounds exhibited not only antibacterial but also antifungal properties, making them versatile candidates for further development in antimicrobial therapy .
In Vivo Studies
In vivo studies have demonstrated the efficacy of related compounds in animal models infected with resistant bacterial strains. These studies often utilize murine models to assess the therapeutic potential and safety profiles of new antimicrobial agents derived from oxazolidinone scaffolds.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
N-(3-(3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide (CAS: 2034291-98-8)
- Key Differences : Replaces benzamide with a sulfonamide group and extends the alkyl chain to propane.
- Implications : Sulfonamides typically exhibit stronger hydrogen-bonding capacity, which may enhance target engagement but reduce blood-brain barrier permeability compared to benzamides .
Thiazolidinone Derivatives (e.g., Compound 7 and 10 from )
- Structure: Substitutes oxazolidinone with a thiazolidinone ring.
- Activity: Compound 7 showed potent antimicrobial activity (pMICam = 1.86 µM/mL), while Compound 10 demonstrated anticancer activity (IC₅₀ = 18.59 µM).
PF-04136309 (CCR2 Antagonist)
- Structure: Contains a trifluoromethylbenzamide and a pyrimidine-pyridylcyclohexylamino group on pyrrolidine.
- Activity: Acts as a CCR2 antagonist (IC₅₀ < 100 nM) with immunomodulatory applications. The 2,4-dioxooxazolidin-3-yl group in the target compound may confer distinct receptor selectivity .
Pharmacological and Physicochemical Properties
Quantitative Structure-Activity Relationship (QSAR) Insights
- Topological Parameters: Kier’s α shape indices (e.g., κα₃) correlate with antimicrobial activity in thiazolidinones, suggesting steric bulk near the heterocycle enhances target binding .
- Electronic Parameters : Higher HOMO energy (indicating electron-rich systems) improves antimicrobial activity, while lower HOMO (electron-deficient systems) may favor anticancer effects .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and characterization techniques for N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide?
- Synthetic Steps :
Formation of the pyrrolidine-oxazolidinone core : React pyrrolidine derivatives with 2,4-dioxooxazolidine under basic conditions to form the bicyclic structure.
Amide coupling : Link the core to a benzamide group via a carbodiimide-mediated reaction (e.g., EDC/HOBt) with 2-oxoethylamine intermediates .
- Characterization Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the pyrrolidine and oxazolidinone moieties (e.g., ¹H NMR for proton environments, ¹³C NMR for carbonyl groups).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- HPLC : Assess purity (>95% recommended for biological assays) .
Q. Which functional groups in the compound’s structure influence its reactivity?
- Critical Functional Groups :
Oxazolidinone ring : Susceptible to nucleophilic attack at the carbonyl groups (C2 and C4 positions).
Pyrrolidine N-H group : Participates in hydrogen bonding with biological targets.
Benzamide moiety : Stabilizes π-π stacking interactions in protein binding pockets.
- Reactivity Implications :
- The oxazolidinone ring may undergo ring-opening reactions under acidic/basic conditions, while the benzamide group can be modified via electrophilic substitution .
Q. What analytical techniques are essential for confirming structural integrity and purity?
- Primary Methods :
| Technique | Application | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Structural confirmation | Chemical shifts: δ 4.3–4.5 ppm (oxazolidinone CH₂), δ 7.8–8.1 ppm (benzamide aromatic protons) |
| HPLC | Purity assessment | Retention time: 12.3 min (C18 column, acetonitrile/water gradient) |
| FT-IR | Functional group analysis | Peaks at 1720 cm⁻¹ (C=O stretch, oxazolidinone) and 1650 cm⁻¹ (amide I band) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates.
- Catalysis : Employ triethylamine or DMAP to accelerate amide bond formation.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
- Example Conditions :
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Core Formation | DCM | TEA | 25 | 65 |
| Amide Coupling | DMF | EDC/HOBt | 0→RT | 78 |
Q. What methodologies are recommended for assessing the compound’s biological activity and target engagement?
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., for kinases or proteases) with IC₅₀ calculations.
- Cellular Uptake : Quantify intracellular concentration via LC-MS/MS in cell lysates.
- Target Validation :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to recombinant proteins.
- Cryo-EM/X-ray Crystallography : Resolve binding modes in target complexes .
Q. How should researchers address contradictions in biological activity data across studies?
- Troubleshooting Steps :
Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).
Batch Variability : Compare purity and stability of compound batches via HPLC and stability studies (e.g., pH/temperature stress tests).
Cell Line Specificity : Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out context-dependent effects .
Q. What chemical modifications can enhance structure-activity relationships (SAR) for this compound?
- SAR Strategies :
- Oxazolidinone Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the ring against hydrolysis.
- Pyrrolidine Substitutions : Replace the N-H group with methyl to probe hydrogen bonding requirements.
- Benzamide Derivatives : Test halogenated analogs (e.g., 4-Cl or 4-F) to optimize lipophilicity (logP) .
- Example Results :
| Modification | Biological Activity (IC₅₀) | logP |
|---|---|---|
| Parent Compound | 1.2 µM | 2.8 |
| 4-F-Benzamide | 0.7 µM | 3.1 |
| N-Me Pyrrolidine | Inactive | 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
